

Investigating the Antineoplastic Activities of TL-895: A Technical Guide

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Compound of Interest

Compound Name: TL-895

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Introduction

TL-895 is an orally bioavailable, potent, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Dysregulation of BTK activity is a key driver in the pathogenesis of numerous B-cell malignancies, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the preclinical antineoplastic activities of **TL-895**, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.

Mechanism of Action

TL-895 exerts its antineoplastic effects by covalently binding to the cysteine residue (Cys-481) in the active site of BTK, leading to its irreversible inhibition.[2] This action blocks the downstream signaling cascade initiated by the B-cell receptor, thereby inhibiting B-cell proliferation, survival, and activation.[2] Furthermore, **TL-895** has shown activity in inhibiting the aberrant signaling mediated by the JAK2-V617F mutation, which is prevalent in myeloproliferative neoplasms like myelofibrosis.[4][5]

Quantitative Efficacy Data

The preclinical efficacy of **TL-895** has been demonstrated across various in vitro and in vivo models. The following tables summarize the key quantitative findings.

| Parameter | Value | Cell Line/Model | Reference |
|---|--------------|---|---|
| IC50 (BTK) | 1.5 nM | Recombinant BTK | [1] [3] |
| IC50 (BTK auto-phosphorylation at Y223) | 1-10 nM | Ramos Burkitt's lymphoma cells | [3] |
| Inhibition of Cell Adhesion | 40% decrease | JAK2-V617F expressing cells on VCAM/ICAM | [4] [5] |
| Inhibition of Chemotaxis | 57% decrease | JAK2-V617F expressing cells towards SDF1 α | [4] [5] |
| RAC1 Activation | 39% decrease | JAK2-V617F expressing cells | [4] [5] |

| Kinase | IC50 (nM) | Selectivity vs. BTK |
|--------|---------------|---------------------|
| BTK | 4.9 | - |
| BMX | 1.6 | - |
| BLK | 10-39 | Moderate |
| ERBB4 | 10-39 | Moderate |
| TEC | 10-39 | Moderate |
| TXK | 10-39 | Moderate |
| CSK | No inhibition | High |
| EGFR | No inhibition | High |

Experimental Protocols

In Vitro Cell Viability and Synergy Analysis

This protocol outlines a method to assess the cytotoxic effects of **TL-895** and to evaluate its synergistic potential when combined with other therapeutic agents.

- **Cell Culture:** Culture hematological malignancy cell lines (e.g., Ramos, Hel-92) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- **Drug Preparation:** Prepare stock solutions of **TL-895** and the combination agent in a suitable solvent (e.g., DMSO). Create a dilution series of each drug and combinations thereof.
- **Cell Seeding:** Seed cells into 96-well plates at a predetermined density.
- **Drug Treatment:** Treat the cells with the diluted single agents and drug combinations. Include a vehicle-only control.
- **Incubation:** Incubate the plates for a specified period (e.g., 72 hours).
- **Viability Assay:** Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC₅₀) for each agent. For combination studies, use software such as CompuSyn to calculate the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot for BTK Phosphorylation

This protocol is used to determine the effect of **TL-895** on the auto-phosphorylation of BTK at tyrosine 223 (Y223), a marker of BTK activation.

- **Cell Treatment and Lysis:** Treat cells (e.g., Ramos) with varying concentrations of **TL-895** for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.

- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or bovine serum albumin in TBST. Incubate the membrane with a primary antibody specific for phosphorylated BTK (pBTK-Y223). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensities and normalize to a loading control (e.g., total BTK or GAPDH) to determine the relative inhibition of BTK phosphorylation.

In Vivo Tumor Xenograft Model

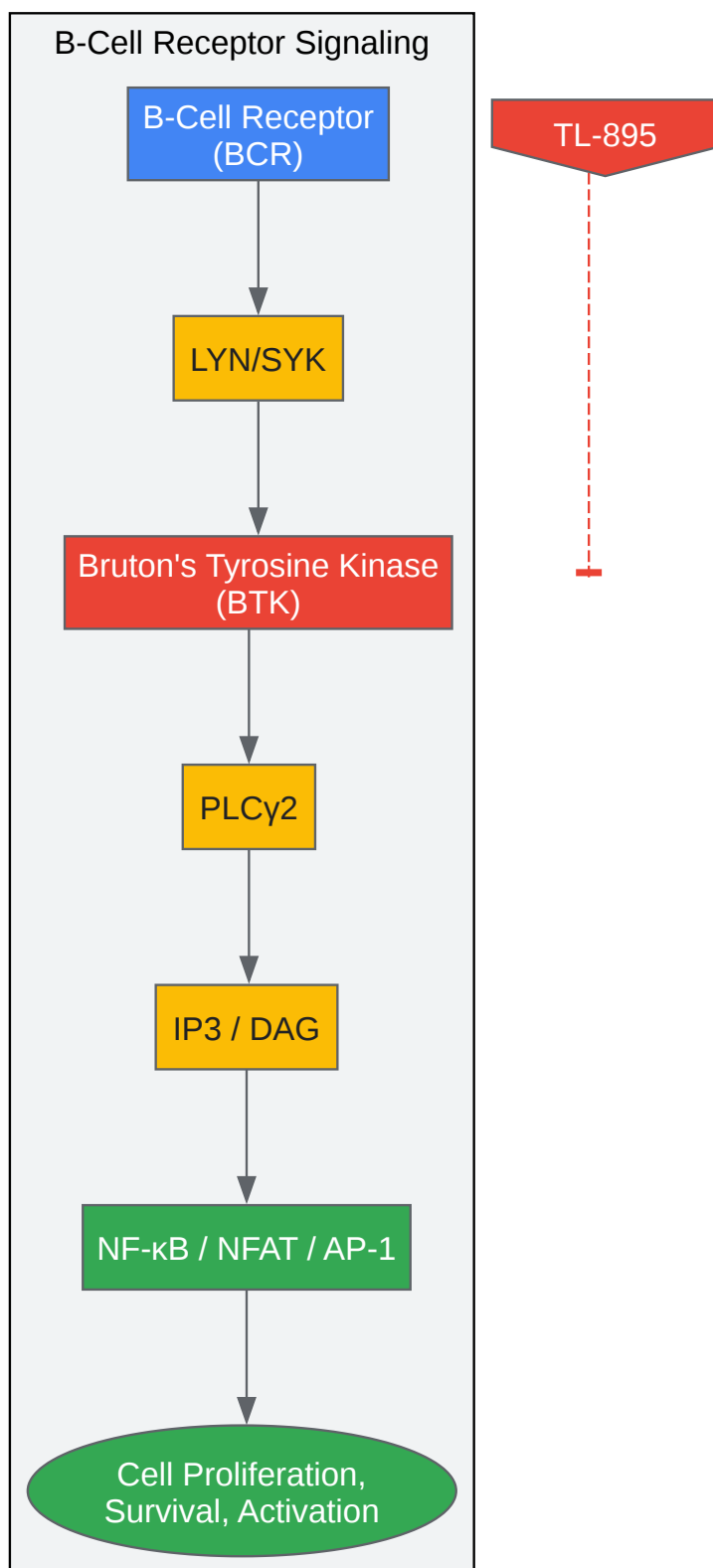
This protocol describes the evaluation of **TL-895**'s antitumor efficacy in a mouse xenograft model.[\[6\]](#)

- **Cell Preparation:** Resuspend cancer cells (e.g., mantle-cell lymphoma cell line) in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^7 cells/mL.[\[6\]](#)
- **Tumor Implantation:** Subcutaneously inject 100 μ L of the cell suspension into the flank of immunocompromised mice.[\[6\]](#)
- **Tumor Growth Monitoring:** Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[\[6\]](#)
- **Drug Administration:** Administer **TL-895** orally (e.g., by gavage) at a predetermined dose and schedule. The control group receives the vehicle.[\[6\]](#)
- **Tumor Measurement:** Measure tumor volume using calipers 2-3 times per week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.[\[6\]](#)
- **Endpoint and Analysis:** Continue treatment for a defined period or until tumors in the control group reach a specified size. At the study's conclusion, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[\[6\]](#) Statistically analyze the differences in

tumor volume between the treatment and control groups to determine the tumor growth inhibition (TGI).[6]

Signaling Pathways and Experimental Workflows

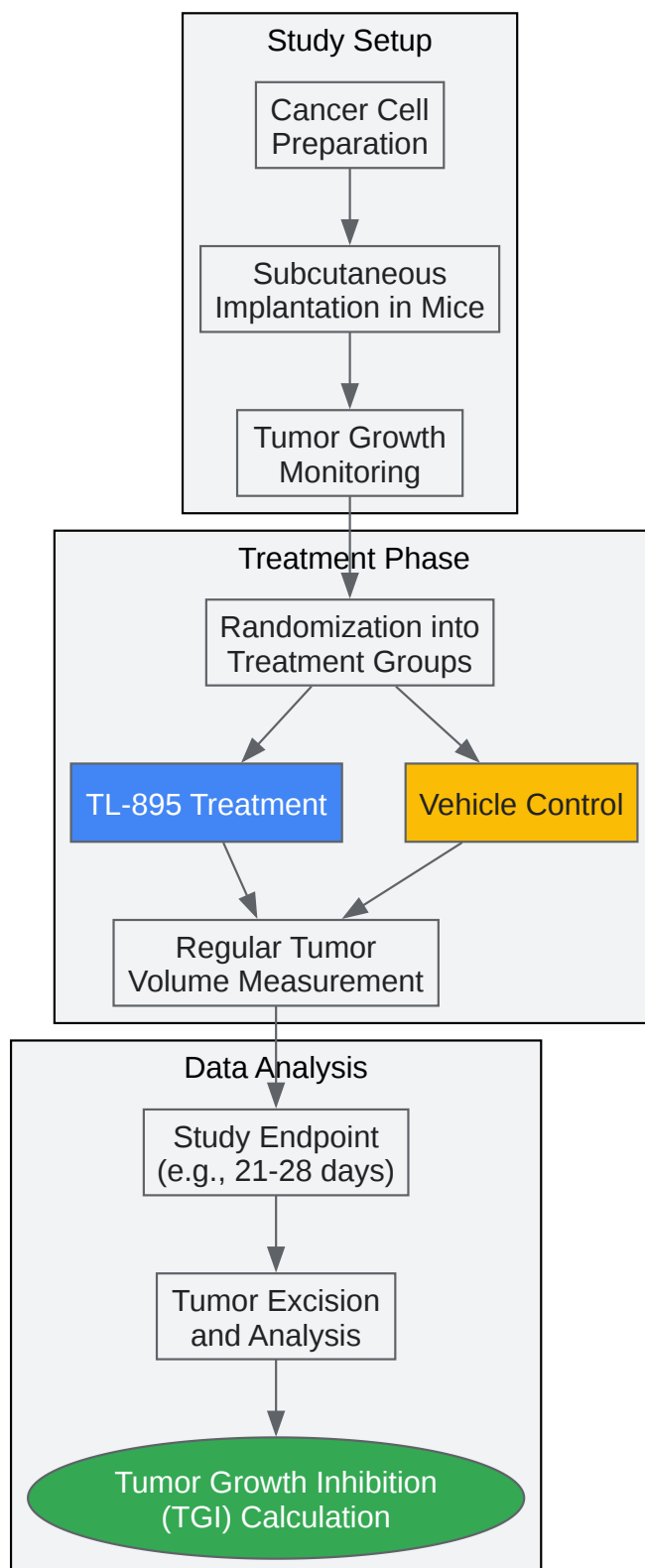
Signaling Pathway Diagrams



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Caption: Mechanism of action of **TL-895** in the B-Cell Receptor signaling pathway.

Experimental Workflow Diagram



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Caption: Workflow for an in vivo tumor xenograft efficacy study.

Conclusion

TL-895 demonstrates potent and selective inhibition of BTK, leading to significant antineoplastic activity in preclinical models of B-cell malignancies and myelofibrosis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of **TL-895**. The ongoing clinical trials will be crucial in translating these promising preclinical findings into meaningful clinical outcomes for patients.

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